molecular formula C19H19NO5S B5297106 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid

2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No. B5297106
M. Wt: 373.4 g/mol
InChI Key: HGVIQZLFQHPLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as APSB-17, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing biphenyls and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. For example, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments. For example, its effects may be dependent on the cell type or tissue being studied, and it may not be effective in all cases.

Future Directions

There are several future directions for research on 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of research could focus on developing more potent and selective inhibitors of COX-2 and PDE-4. In addition, further studies could investigate the potential applications of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in the treatment of various inflammatory and cancer-related diseases. Finally, research could explore the potential use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid as a tool for studying the mechanisms of inflammation and cancer.

Synthesis Methods

The synthesis of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-acetylbenzoic acid with thionyl chloride to form 2-acetylbenzoyl chloride. This compound is then reacted with 4-bromoaniline to form 2'-acetyl-4'-bromo-5-aminobiphenyl-3-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and sulfonyl chloride to form 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid.

Scientific Research Applications

2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.

properties

IUPAC Name

3-(2-acetylphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-13(21)17-6-2-3-7-18(17)14-10-15(19(22)23)12-16(11-14)26(24,25)20-8-4-5-9-20/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIQZLFQHPLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid

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